Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite is a complex organic compound that features both amine and arsenic functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite typically involves the reaction of ethylene oxide with methylamine under controlled conditions. The reaction is carried out at a temperature range of 100°C to 170°C and a pressure range of 0.588 MPa to 9.806 MPa. The product is then purified through distillation and rectification processes .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a complexing agent for metal ions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialized chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may influence various biochemical pathways. Its unique structure allows it to participate in hydrogen bonding and other intermolecular interactions, affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl)methylamine: A related compound with similar amine functionalities.
Triethanolamine: Another compound with multiple hydroxyl and amine groups.
Uniqueness
The combination of hydroxyl, amine, and arsenic functionalities makes it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
89865-06-5 |
---|---|
Molecular Formula |
C11H27AsN2O4 |
Molecular Weight |
326.26 g/mol |
IUPAC Name |
2-[2-[2-[2-hydroxyethyl(methyl)amino]ethoxy-methylarsanyl]oxyethyl-methylamino]ethanol |
InChI |
InChI=1S/C11H27AsN2O4/c1-12(17-10-6-13(2)4-8-15)18-11-7-14(3)5-9-16/h15-16H,4-11H2,1-3H3 |
InChI Key |
VLXSXSOPDIFYMM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)CCO[As](C)OCCN(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.